6-chloro-4-N-(cyclobutylmethyl)-4-N-ethylpyrimidine-2,4-diamine
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Overview
Description
6-chloro-4-N-(cyclobutylmethyl)-4-N-ethylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential use in the treatment of various diseases, including cancer.
Mechanism of Action
The exact mechanism of action of 6-chloro-4-N-(cyclobutylmethyl)-4-N-ethylpyrimidine-2,4-diamine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to DNA damage and cell death. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies, with no significant adverse effects observed. It has also demonstrated good oral bioavailability and pharmacokinetic properties. In addition, it has been shown to have good stability in various biological fluids, including plasma and liver microsomes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-chloro-4-N-(cyclobutylmethyl)-4-N-ethylpyrimidine-2,4-diamine for lab experiments is its potent antitumor activity against a variety of cancer cell lines. It also has activity against drug-resistant strains of malaria and tuberculosis. However, one limitation is that the exact mechanism of action is not fully understood, and further research is needed to elucidate this.
Future Directions
There are several future directions for research on 6-chloro-4-N-(cyclobutylmethyl)-4-N-ethylpyrimidine-2,4-diamine. One area of interest is the development of more potent derivatives with improved activity against cancer and infectious diseases. Another area of interest is the investigation of the compound's potential use in combination with other drugs to enhance its activity. Finally, further research is needed to fully understand the mechanism of action and biochemical effects of this compound.
Synthesis Methods
The synthesis of 6-chloro-4-N-(cyclobutylmethyl)-4-N-ethylpyrimidine-2,4-diamine can be achieved through a multi-step process. The first step involves the reaction of 1-cyclobutyl-1-ethanol with chloroacetyl chloride to obtain 1-(chloroacetyl)cyclobutane-1-ethanol. This intermediate is then reacted with 2,4-diamino-6-chloropyrimidine to yield the final product.
Scientific Research Applications
6-chloro-4-N-(cyclobutylmethyl)-4-N-ethylpyrimidine-2,4-diamine has been studied for its potential use in the treatment of various diseases, including cancer, malaria, and tuberculosis. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has demonstrated activity against drug-resistant strains of malaria and tuberculosis.
properties
IUPAC Name |
6-chloro-4-N-(cyclobutylmethyl)-4-N-ethylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-2-16(7-8-4-3-5-8)10-6-9(12)14-11(13)15-10/h6,8H,2-5,7H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNZVCNAVUOQEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCC1)C2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.